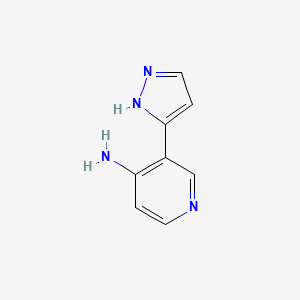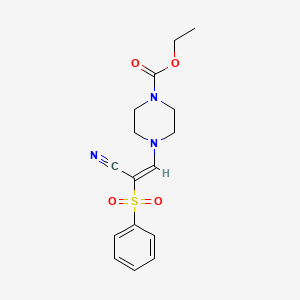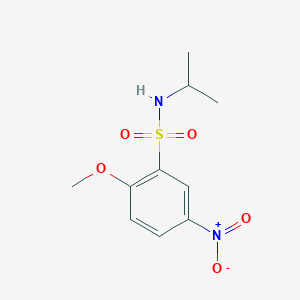
3-(1H-Pyrazol-5-yl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1H-Pyrazol-5-yl)pyridin-4-amine” is a compound that has been found to inhibit the kinase activity of ZAK . It suppresses the activation of ZAK downstream signals in vitro and in vivo .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been developed via aza-Diels–Alder reaction of pyrazolylimines . More studies on the synthesis methods of pyrazole derivatives have been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8N4 . Its molecular weight is 160.18 g/mol . The InChIKey of the compound is CECTUNFRIKJVQN-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been found to have potent inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 67.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
The compound 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, a derivative of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, was utilized in synthesizing new fused heterocyclic entities exhibiting antimicrobial and antioxidant properties. These compounds were synthesized using eco-friendly techniques, including microwave irradiation, and showed promising results against various pathogens and in terms of antioxidant activity. This research suggests the potential of this compound derivatives in developing new antimicrobial and antioxidant agents (Rizk et al., 2020).
Antitumor Activity
Another study focused on pyrazole derivatives, including structures related to this compound, for their antitumor, antifungal, and antibacterial activities. These compounds showed significant potential in biomedical applications, particularly in cancer treatment. The structural analysis and bioactivity evaluation of these derivatives highlight the therapeutic possibilities of this compound in oncology (Titi et al., 2020).
Catalysis in Organic Synthesis
Research on the use of pyridinium N-(heteroaryl)aminides, akin to this compound, as synthetic equivalents in formal cycloaddition reactions under gold catalysis has opened new avenues in organic synthesis. This study demonstrates the compound's utility in creating imidazo-fused heteroaromatics, providing efficient, regioselective access to various heterocyclic structures. This application is crucial for developing pharmaceuticals and other organic materials (Garzón & Davies, 2014).
Energetic Materials Design
The design of energetic materials based on bridged pyridine derivatives, including those related to this compound, has shown promising results in enhancing detonation properties and thermal stabilities. This research indicates the potential of such compounds in the development of high-performance energetic materials, highlighting the compound's versatility beyond biomedical applications (Zhai et al., 2019).
Wirkmechanismus
Target of Action
The compound 3-(1H-Pyrazol-5-yl)pyridin-4-amine, also known as 3-(1H-pyrazol-3-yl)pyridin-4-amine, primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
This interaction may inhibit the protein’s activity, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The compound’s interaction with its target protein affects various biochemical pathways. The inhibition of the serine/threonine-protein kinase B-raf can disrupt the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion .
Result of Action
The compound’s action results in molecular and cellular effects that can be observed in vitro. For instance, some compounds with a similar structure have shown superior cytotoxic activities against certain cancer cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other molecules, and the temperature. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that pyrazolo-pyridines, the family of compounds to which 3-(1H-Pyrazol-5-yl)pyridin-4-amine belongs, have been the subject of numerous studies due to their close similarity to the purine bases adenine and guanine . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to these purine bases.
Cellular Effects
Related compounds have been shown to have various effects on cells .
Molecular Mechanism
It is known that pyrazolo-pyridines can have a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has excellent thermal stability, with a decomposition temperature of 465.369°C at 760 mmHg .
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-5-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-10-5-6(7)8-2-4-11-12-8/h1-5H,(H2,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTUNFRIKJVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138009-61-5 |
Source


|
| Record name | 3-(1H-pyrazol-3-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)
![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)

![Ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2883213.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid](/img/structure/B2883220.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)

![Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2883226.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)


